Ziziphin

Description

Properties

CAS No. |

73667-51-3 |

|---|---|

Molecular Formula |

C51H80O18 |

Molecular Weight |

981.2 g/mol |

IUPAC Name |

[3-acetyloxy-2-[[7-[3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-16-yl]oxy]-5-hydroxy-6-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3 |

InChI Key |

SPFBVQWRJFUDBB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ziziphin: A Technical Guide to its Discovery, Isolation, and Biological Context from Ziziphus jujuba

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ziziphin, a bioactive saponin (B1150181) isolated from the leaves of Ziziphus jujuba (jujube). The document details its discovery, outlines a comprehensive protocol for its isolation and purification, presents available quantitative data, and explores the biological signaling pathways modulated by related saponins (B1172615) from the same plant, offering insights into its potential pharmacological applications.

Discovery and Significance

This compound, a triterpenoid (B12794562) saponin, was first isolated and characterized by Kurihara et al. in 1988 from the leaves of Ziziphus jujuba. Their work identified this compound as a substance with sweetness-inhibiting properties. Saponins from Ziziphus species, including the well-studied jujubosides from the seeds, are known for a range of biological activities, such as sedative, hypnotic, anti-inflammatory, and neuroprotective effects. While research on this compound specifically is limited, its structural class suggests potential for significant pharmacological activity, making it a compound of interest for further investigation.

Quantitative Analysis of Bioactive Compounds in Ziziphus jujuba

Quantitative data specifically for this compound content in Ziziphus jujuba is not widely available in the literature. However, numerous studies have quantified other major bioactive components in various parts of the plant, which provides a valuable context for understanding its phytochemical landscape. The following tables summarize the findings on total flavonoid, saponin, and phenolic contents, as well as the quantities of other specific compounds.

Table 1: Total Phenolic, Flavonoid, and Saponin Content in Ziziphus jujuba

| Plant Part | Compound Class | Extraction Solvent | Method | Content | Reference |

| Leaves | Total Phenols | Methanol (B129727) | Folin-Ciocalteu | 13.70 mg GAE/g DW | [1] |

| Leaves | Total Flavonoids | Methanol | - | 6.73 mg ER/g DW | [1] |

| Fruit | Total Saponins | 70% Ethanol (B145695) | HPLC-ELSD | Not Specified | [2] |

| Seed | Total Saponins | Methanol | - | Not Specified | [3] |

| Mesocarp | Total Flavonoids | 60% Ethanol | - | Purity of 58.32% after purification | [4] |

GAE: Gallic Acid Equivalents; ER: Rutin Equivalents; DW: Dry Weight.

Table 2: Quantitative Analysis of Specific Bioactive Compounds in Ziziphus jujuba

| Compound | Plant Part | Cultivar/Variety | Method | Content (mg/g FW or DW) | Reference |

| Rutin | Fruit | Not Specified | HPLC | 0.053 - 0.53 μg (linear range) | [4] |

| Cyanidin 3-O-galactoside | Peel | 'Sanbianhong' | UHPLC-Q-Orbitrap MS | 4.585 mg/g FW | |

| Delphinidin | Peel | 'Sanbianhong' | UHPLC-Q-Orbitrap MS | 0.488 mg/g FW | |

| Cyanidin | Peel | 'Sanbianhong' | UHPLC-Q-Orbitrap MS | 6.259 mg/g FW | |

| Delphinidin 3-O-glucoside | Peel | 'Sanbianhong' | UHPLC-Q-Orbitrap MS | 0.256 mg/g FW |

FW: Fresh Weight; DW: Dry Weight.

Experimental Protocols: Isolation and Purification of this compound

While the original, detailed protocol from Kurihara et al. is not readily accessible, a general methodology for the isolation of saponins from Ziziphus jujuba leaves can be constructed based on established phytochemical techniques. The following is a comprehensive, multi-step protocol.

Plant Material and Extraction

-

Collection and Preparation : Fresh leaves of Ziziphus jujuba are collected and authenticated. The leaves are washed, dried in the shade or a ventilated oven at 40-50°C, and then ground into a fine powder.

-

Solvent Extraction : The powdered leaf material is extracted with 70-80% methanol or ethanol at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction. The extracts are then combined and filtered.

-

Solvent Removal : The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Liquid-Liquid Partitioning

-

Degreasing : The crude extract is suspended in water and partitioned with n-hexane or petroleum ether to remove lipids and chlorophyll. The aqueous layer is retained.

-

Fractionation : The aqueous layer is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

Chromatographic Purification

-

Column Chromatography : The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., D101).

-

Elution Gradient : The column is eluted with a gradient of chloroform-methanol-water or ethyl acetate-ethanol-water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

TLC Analysis : TLC plates (silica gel GF254) are developed using a suitable solvent system (e.g., chloroform:methanol:water, 65:35:10 v/v/v). The spots are visualized by spraying with a 10% sulfuric acid solution in ethanol followed by heating, which is a characteristic test for saponins.

-

Further Purification : Fractions containing the target saponin (this compound) are pooled and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Characterization

The purified this compound is characterized using spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for structural elucidation.

-

Infrared (IR) Spectroscopy : To identify functional groups.

Biological Activity and Signaling Pathways

Specific studies on the signaling pathways modulated by this compound are not currently available. However, research on other saponins from Ziziphus jujuba, particularly jujuboside A and B from the seeds, provides valuable insights into the potential biological activities of this class of compounds. It is plausible that this compound may exert its effects through similar mechanisms.

PI3K/Akt/mTOR Signaling Pathway

Jujuboside A has been shown to protect cardiomyocytes from injury by activating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and angiogenesis.

Glutamate-Mediated Excitatory Signaling Pathway

Jujuboside A has also been found to inhibit the glutamate-mediated excitatory signal pathway in the hippocampus. It achieves this by inhibiting the release of glutamate (B1630785) and suppressing the subsequent increase in intracellular calcium levels, potentially through an anti-calmodulin action. This inhibitory effect on glutamatergic signaling is thought to contribute to the sedative and neuroprotective properties of Ziziphus jujuba extracts.

Future Directions

The discovery and initial characterization of this compound from Ziziphus jujuba leaves open up several avenues for future research. A priority is to obtain a detailed and reproducible protocol for its high-yield isolation. Subsequently, comprehensive in vitro and in vivo studies are needed to elucidate its specific pharmacological activities and the underlying molecular mechanisms, including its effects on various signaling pathways. Quantitative analysis of this compound content in different cultivars and at different growth stages of Ziziphus jujuba would also be valuable for standardization and quality control of potential therapeutic products. Given the known bioactivities of other saponins from this plant, this compound represents a promising lead compound for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation and purification of saponins from Semen Ziziphus jujuba and their sedative and hypnotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Determination in Ziziphus jujuba of Rutin by HPLC [spkx.net.cn]

- 4. Quantification and identification analysis of Ziziphus jujuba Mill. peel pigmentation at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]

Ziziphin: A Comprehensive Technical Overview of its Chemical Structure and Taste-Modifying Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

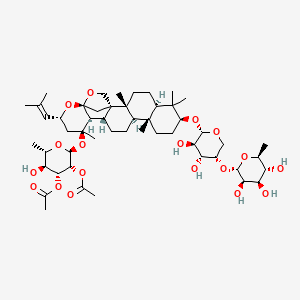

Ziziphin is a bioactive triterpene glycoside renowned for its potent sweet-suppressing properties. Isolated from the leaves of the jujube plant (Ziziphus jujuba), this natural compound has garnered significant interest within the scientific community for its potential applications in taste modulation and as a tool for studying the mechanisms of sweet taste perception. This technical guide provides a detailed examination of the chemical structure of this compound, its mechanism of action, and an overview of the methodologies relevant to its study.

Chemical Structure of this compound

This compound is a complex saponin (B1150181) glycoside. Its structure consists of a triterpenoid (B12794562) aglycone, jujubogenin, linked to a sugar moiety. The intricate arrangement of its atoms gives rise to its unique taste-modifying functionality.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₁H₈₀O₁₈ | [1][2] |

| Molecular Weight | 981.17 g/mol | [1] |

| IUPAC Name | (2S,3R,4R,5S,6S)-3-acetyloxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹﹐¹⁴.0²﹐¹¹.0⁵﹐¹⁰.0¹⁵﹐²⁰]tricosan-16-yl]oxy]-5-hydroxy-6-methyloxan-4-yl] acetate | [3] |

| SMILES String | C[C@@H]1O--INVALID-LINK--C5CCC6C7(COC8(C7)OC(C--INVALID-LINK--(O[C@@H]7O--INVALID-LINK----INVALID-LINK----INVALID-LINK--=O)[C@H]7OC(C)=O)[C@]68C)C=C(C)C)C5CCC4C3(C)C)--INVALID-LINK--[C@H]2O">C@@H--INVALID-LINK----INVALID-LINK--[C@H]1O | [1] |

| CAS Number | 73667-51-3 | [1] |

Mechanism of Action: Antagonism of the Sweet Taste Receptor

This compound's primary biological activity is the selective inhibition of sweet taste perception. It acts as a competitive antagonist of the T1R2/T1R3 G-protein coupled receptor, which is the principal receptor responsible for detecting sweet compounds in humans.[1] By binding to this receptor, this compound prevents sweet molecules from activating the downstream signaling cascade that ultimately leads to the perception of sweetness. This inhibitory effect is specific to sweet taste, with no significant impact on the perception of other tastes such as sour, bitter, or salty.[2]

Sweet Taste Receptor Signaling Pathway

The canonical signaling pathway for sweet taste, which is antagonized by this compound, is initiated by the binding of a sweetener to the T1R2/T1R3 receptor. This event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, gustducin. The activated G-protein, in turn, stimulates phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium ions (Ca²⁺). The subsequent increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization and the release of ATP as a neurotransmitter. This signal is then transmitted to the brain, resulting in the perception of sweet taste.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and quantification of this compound are not consistently reported across the scientific literature. However, general methodologies for the extraction of saponins (B1172615) and other phytochemicals from Ziziphus jujuba leaves provide a foundational approach.

General Extraction and Isolation of Saponins from Ziziphus jujuba Leaves

The following is a generalized protocol based on common phytochemical extraction techniques. Optimization is necessary for the specific isolation of this compound.

-

Sample Preparation: Fresh leaves of Ziziphus jujuba are collected, washed, and dried in a shaded, well-ventilated area. The dried leaves are then ground into a fine powder.

-

Solvent Extraction: The powdered leaf material is subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, using methods such as Soxhlet extraction, maceration, or ultrasonication. The choice of solvent and extraction method can significantly influence the yield and purity of the crude extract.

-

Fractionation: The crude extract is then concentrated under reduced pressure to remove the solvent. The resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

Purification: The saponin-rich fraction is further purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel or a macroporous resin, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual saponins like this compound.

Quantitative Analysis

While a standardized HPLC-UV method for the routine quantification of this compound is not widely published, a general approach would involve the following:

-

Chromatographic System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

-

Quantification: Calculation of this compound concentration based on a calibration curve generated from a purified this compound standard.

Conclusion

This compound stands out as a fascinating natural product with a highly specific biological activity. Its well-defined chemical structure and its role as a competitive antagonist of the T1R2/T1R3 sweet taste receptor make it an invaluable tool for research in gustatory science and a potential candidate for development in the food and pharmaceutical industries. While further research is needed to establish standardized protocols for its isolation and quantification, the existing body of knowledge provides a solid foundation for future investigations into this potent taste-modifying molecule.

References

A Preliminary Investigation of Ziziphin's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin refers to a complex mixture of compounds, prominently including saponins, flavonoids, and polysaccharides, derived from various parts of plants belonging to the Ziziphus genus (Rhamnaceae family). Species such as Ziziphus jujuba (Jujube), Ziziphus spina-christi, and Ziziphus mauritiana have been utilized for centuries in traditional medicine to treat a wide array of ailments, including diabetes, inflammation, insomnia, and cancer.[1][2] Modern scientific investigation has sought to validate these ethnopharmacological uses, revealing a broad spectrum of biological activities. The primary bioactive components responsible for these effects are believed to be triterpenic acids, flavonoids, polysaccharides, and phenolic acids.[2][3]

This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, focusing on its antioxidant, anti-inflammatory, anti-diabetic, anticancer, and neuroprotective properties. It consolidates quantitative data from various preclinical studies, details the experimental protocols used, and visualizes key molecular pathways and workflows to support further research and development in this promising area.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key pathogenic factor in numerous diseases.[4] this compound extracts have demonstrated significant antioxidant potential, largely attributed to their high content of phenolic and flavonoid compounds, which can scavenge free radicals and chelate metal ions.[1][5]

Quantitative Data: Antioxidant Assays

| Assay Type | Plant Part/Extract | Key Finding (IC50) | Reference Species |

| DPPH Radical Scavenging | CH2Cl2:CH3OH (1:1) Root Extract | 1.51 µg/mL | Z. spina-christi |

| DPPH Radical Scavenging | Methanolic Crude Extract | 136.49 µg/mL | Z. nummularia |

| ABTS Radical Scavenging | Methanolic Crude Extract | 78.9 µg/mL | Z. nummularia |

| H₂O₂ Radical Scavenging | Fruit Extract | 189.2 µg/mL | Z. mauritiana |

Experimental Protocols

2.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay is a common spectrophotometric method for determining antioxidant capacity.[6][7] The protocol generally involves:

-

Preparation of Reagents: A stock solution of the this compound extract is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in methanol (B129727) (e.g., 0.04% w/v) is also prepared.[7]

-

Reaction Mixture: The this compound extract at various concentrations is added to the DPPH solution. A control is prepared with the solvent and the DPPH solution, while a blank contains the extract and methanol without DPPH.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.[6]

-

Calculation: The scavenging activity is calculated as a percentage of the decrease in absorbance of the sample relative to the control. The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

2.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Radical Generation: The ABTS•+ radical is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Reaction: The this compound extract is added to the ABTS•+ solution.

-

Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation period.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined, similar to the DPPH assay.

Visualization: General Workflow for In Vitro Antioxidant Assay

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including cardiovascular disorders, diabetes, and cancer.[8] this compound has been shown to possess potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[9][10]

Quantitative Data: Anti-inflammatory Assays

| Assay Type | Model | Treatment | Dose | % Inhibition / Effect | Reference Species |

| Carrageenan-induced Paw Edema | In vivo (Rats) | Ethanolic Fruit Extract | - | Significant inhibition of edema | Z. jujuba |

| Formalin Test (Inflammatory Phase) | In vivo (Mice) | Hydro-ethanolic Root Bark Extract | 300 mg/kg | 83.36% inhibition | Z. abyssinica |

| Acetic Acid Writhing | In vivo (Mice) | Hydro-ethanolic Root Bark Extract | 30-300 mg/kg | Significant decrease in writhing | Z. abyssinica |

| NO, ROS, Cytokine Production | In vitro (LPS-stimulated RAW 264.7 macrophages) | Methanolic Leaf Extract | 50 & 100 µg/mL | Significant reduction | Z. mauritiana |

Experimental Protocols

3.2.1 Carrageenan-Induced Paw Edema in Rats This is a standard in vivo model for evaluating acute inflammation.[11][12]

-

Animal Grouping: Rats are divided into several groups: a normal control, a negative control (carrageenan only), a positive control (a standard anti-inflammatory drug like diclofenac), and test groups receiving different doses of the this compound extract.[12]

-

Treatment: The test groups are pre-treated orally with the this compound extract, typically one hour before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% solution in saline) is administered into the right hind paw of the rats.

-

Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for the treated groups compared to the negative control group.

3.2.2 Inhibition of Nitric Oxide (NO) Production in Macrophages This in vitro assay assesses the effect of a substance on the production of the pro-inflammatory mediator NO in immune cells.[9]

-

Cell Culture: A macrophage cell line, such as RAW 264.7, is cultured in an appropriate medium.

-

Treatment: Cells are pre-treated with various concentrations of the this compound extract for a short period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a longer period (e.g., 24 hours) to allow for NO production.

-

Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Analysis: The inhibitory effect of the extract on NO production is determined by comparing the nitrite concentrations in the treated wells to the LPS-only stimulated wells. Cell viability is also assessed (e.g., using an MTT assay) to rule out cytotoxicity.

Visualization: NF-κB Signaling Pathway Modulation

Studies have shown that this compound extracts can attenuate inflammation by downregulating the NF-κB signaling pathway.[9][10] The mechanism involves inhibiting the translocation of the p65 subunit to the nucleus.

References

- 1. Ethnopharmacology, Biological Evaluation, and Chemical Composition of Ziziphus spina-christi (L.) Desf.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Antioxidant Effects of Ziziphus Jujuba on Neurodegeneration [agris.fao.org]

- 5. Antioxidant, antimicrobial, and cytotoxic activities of extracts from the seed and pulp of Jujube (Ziziphus jujuba) grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. als-journal.com [als-journal.com]

- 7. In Vitro Antibacterial and Antioxidant Activities, Pharmacokinetics, and In Silico Molecular Docking Study of Phytochemicals from the Roots of Ziziphus spina-christi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genus Ziziphus for the treatment of chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ziziphus mauritiana Lam attenuates inflammation via downregulating NFκB pathway in LPS-stimulated RAW 264.7 macrophages & OVA-induced airway inflammation in mice models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. proceedings.bas.bg [proceedings.bas.bg]

Ziziphin's Mechanism of Action on Taste Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziziphin, a triterpenoid (B12794562) saponin (B1150181) derived from the leaves of Ziziphus jujuba, is a potent modifier of sweet taste perception. It selectively and temporarily suppresses the ability to taste sweet compounds, making it a valuable tool for studying the mechanisms of sweet taste transduction and a potential candidate for applications in food science and therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its effects on taste receptors and downstream signaling pathways. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows. While research on this compound is ongoing, this document consolidates existing knowledge to serve as a foundational resource for professionals in the field.

Introduction

The sensation of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). This receptor, located on the apical membrane of Type II taste receptor cells within taste buds, recognizes a wide array of natural and artificial sweeteners. This compound has been identified as a selective antagonist or modulator of this pathway. Unlike general taste inhibitors, this compound's effect is highly specific to sweetness, with little to no impact on the perception of sour, salty, bitter, or umami tastes. This specificity makes it an invaluable molecular probe for dissecting the sweet taste pathway. This guide will explore its molecular interactions, cellular effects, and the methodologies used to characterize its function.

Core Mechanism of Action

This compound is believed to exert its sweet-suppressing effect by interacting directly with the T1R2/T1R3 sweet taste receptor on the extracellular side of the taste receptor cell membrane. While the precise binding site has not been fully elucidated, the prevailing hypothesis is that this compound binds to the receptor in a manner that prevents sweeteners from activating it, functioning as a competitive or allosteric antagonist. The effect is temporary, with sweetness perception returning after this compound is cleared from the oral cavity, suggesting a reversible binding mechanism.

Interaction with the T1R2/T1R3 Receptor

The primary target of this compound is the T1R2/T1R3 receptor complex. The current model suggests that this compound binds to one or both subunits, inducing a conformational change that prevents the receptor from transitioning to its active state upon sweetener binding. The dissociation of this compound from the receptor appears to be faster than that of other sweet-suppressing compounds like gymnemic acids.

Downstream Signaling Pathway

The canonical sweet taste signaling cascade begins with the activation of the T1R2/T1R3 receptor. This leads to the activation of the G-protein gustducin, which in turn stimulates phospholipase C β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium activates the transient receptor potential cation channel member M5 (TRPM5), a monovalent cation channel. The resulting influx of Na⁺ ions depolarizes the cell, leading to the release of ATP via CALHM1/3 channels, which acts as a neurotransmitter to signal afferent nerve fibers. This compound is thought to inhibit this entire cascade at its very first step: receptor activation.

Caption: Canonical sweet taste signaling pathway and the inhibitory action of this compound.

Potential Interaction with Other Receptors

Recent studies have suggested that this compound's biological activity may not be exclusively limited to the T1R2/T1R3 receptor. Research into its effects on fat taste perception has shown that this compound can induce intracellular calcium signaling in human taste bud cells (hTBCs), partially through a pathway involving the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor. This suggests that this compound may have a broader range of targets than initially understood, although its sweet-suppressing activity is still primarily attributed to its interaction with T1R2/T1R3.

Quantitative Data

Quantitative data on the direct interaction of this compound with the T1R2/T1R3 receptor, such as binding affinities (Kd) or inhibition constants (IC50), are not extensively available in the published literature. However, psychophysical and cellular studies provide valuable quantitative insights into its functional effects.

Table 1: Human Psychophysical Data for this compound

| Parameter | Concentration (% w/v) | Treatment Duration (seconds) | Observed Effect on Sweetness | Duration of Suppression (seconds) | Citation |

| Sweetness Reduction | 3.5% | 10 | Weak | Not specified | |

| Sweetness Reduction | 0.88% | 90 | Strong | ~70 |

Table 2: Cellular Assay Data for this compound

| Assay Type | Cell Type | This compound Concentration | Measured Effect | Putative Receptor Target | Citation |

| Calcium Imaging | Human Taste Bud Cells (hTBC) | 100 µg/mL | Increase in intracellular Ca²⁺ | TGR5 |

Note: The observed calcium increase in hTBCs was linked to fat taste modulation and TGR5, not directly to the sweet taste suppression mechanism via T1R2/T1R3.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following sections provide detailed methodologies for key experimental approaches used to study sweet taste modifiers. These can be adapted for the specific investigation of this compound.

Protocol 1: Heterologous Expression and Calcium Imaging Assay

This in vitro functional assay is used to determine if a compound activates or inhibits the human sweet taste receptor. It involves expressing the receptor in a host cell line (e.g., HEK293T) that does not normally contain it.

Objective: To measure this compound's inhibitory effect on sweetener-induced activation of the T1R2/T1R3 receptor.

Materials:

-

HEK293T cells

-

Expression plasmids for human T1R2, human T1R3, and a promiscuous G-protein (e.g., Gα16-gust44)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Sweetener agonist (e.g., sucrose (B13894), sucralose)

-

Purified this compound

-

Fluorescence plate reader (e.g., FLIPR, FlexStation)

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

One day before transfection, seed cells into a 96-well black-walled, clear-bottom plate.

-

On the day of transfection, co-transfect cells with plasmids for hT1R2, hT1R3, and Gα16-gust44 using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24-48 hours to allow for receptor expression.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in Assay Buffer.

-

Aspirate the culture medium from the cells and wash once with Assay Buffer.

-

Add 50 µL of the dye loading solution to each well and incubate for 1 hour at 37°C.

-

After incubation, wash the cells twice with Assay Buffer, leaving 100 µL of buffer in each well.

-

-

Data Acquisition (Antagonist Mode):

-

Prepare this compound solutions at various concentrations in Assay Buffer.

-

Prepare a sweetener solution (e.g., sucralose (B1001) at its EC₈₀ concentration) in Assay Buffer.

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

-

Measure baseline fluorescence for 10-20 seconds.

-

Add 50 µL of the this compound solution (or buffer for control wells) and incubate for 3-5 minutes.

-

Add 50 µL of the sweetener solution to stimulate the cells.

-

Record the fluorescence signal for at least 60-90 seconds.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

-

Normalize the response to the control wells (sweetener only) to determine the percent inhibition for each this compound concentration.

-

Plot the percent inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Caption: Experimental workflow for a cell-based calcium imaging assay.

Protocol 2: Chorda Tympani Nerve Electrophysiological Recording

This in vivo assay measures the electrical response of the primary taste nerve innervating the anterior two-thirds of the tongue. It provides a direct measure of the output from the taste buds in response to chemical stimulation. This protocol is adapted from methods used for other sweet taste modifiers like gurmarin.

Objective: To quantify the reduction in the neural response to sweeteners after lingual application of this compound.

Materials:

-

Anesthetized rat or hamster

-

Surgical tools for dissection

-

Recording electrodes (platinum-iridium wire)

-

Reference electrode

-

AC amplifier and data acquisition system (e.g., Spike2)

-

Stimulus delivery system (syringes and tubing)

-

Rinse solution (e.g., artificial saliva or distilled water)

-

Sweetener solutions (e.g., 0.5 M sucrose)

-

This compound solution (e.g., 0.88% w/v)

-

Anesthetic (e.g., pentobarbital (B6593769) sodium)

Methodology:

-

Animal Preparation:

-

Anesthetize the animal via intraperitoneal injection. Ensure a deep level of anesthesia is maintained throughout the experiment.

-

Perform a tracheotomy to ensure a clear airway.

-

Secure the animal in a head holder.

-

-

Nerve Dissection:

-

Make a ventral incision to expose the submandibular and sublingual glands.

-

Carefully dissect through the mylohyoid and posterior digastric muscles to locate the chorda tympani nerve as it branches from the facial nerve and travels with the lingual nerve.

-

Free a segment of the chorda tympani nerve from the surrounding connective tissue.

-

-

Nerve Recording:

-

Cut the nerve distally.

-

Place the entire desheathed nerve onto the recording electrode. Place the reference electrode on nearby muscle tissue.

-

Amplify the neural signal (e.g., 10,000x), filter it (e.g., 100 Hz - 3 kHz), and integrate the raw signal with a time constant (e.g., 0.5 s).

-

-

Taste Stimulation and Recording Protocol:

-

Deliver a constant flow of rinse solution over the tongue between stimuli.

-

Record a baseline response to the rinse solution.

-

Apply a standard stimulus (e.g., 0.1 M NH₄Cl) to confirm nerve integrity and for response normalization.

-

Apply a series of sweetener solutions (e.g., sucrose at various concentrations) for a fixed duration (e.g., 30 seconds), followed by a rinse. Record the integrated nerve response.

-

Apply the this compound solution to the tongue for a predetermined time (e.g., 90 seconds).

-

Immediately after the this compound treatment (and a brief rinse), re-apply the same series of sweetener solutions and record the suppressed responses.

-

Monitor the recovery of the response over time by periodically re-testing with a sweetener.

-

-

Data Analysis:

-

Measure the magnitude of the integrated response as the peak height from the baseline.

-

Normalize the sweetener responses to the standard NH₄Cl response.

-

Compare the normalized responses before and after this compound treatment to calculate the percent suppression for each sweetener.

-

Protocol 3: Human Sensory Panel Evaluation

This psychophysical method directly measures the perceptual effects of this compound in human subjects.

Objective: To determine the dose-response relationship of this compound's sweet-suppressing effect.

Materials:

-

Screened and trained human sensory panel (15-20 participants)

-

This compound solutions at various concentrations (e.g., 0.1% to 1.0% w/v)

-

Sweetener solutions (e.g., 5% sucrose)

-

Control rinse (water)

-

Unsalted crackers and water for palate cleansing

-

General Labeled Magnitude Scale (gLMS) or category estimation scale for rating sweetness intensity

-

Computerized data collection system

Methodology:

-

Participant Training:

-

Familiarize panelists with the rating scale (e.g., gLMS) using standard taste solutions (sucrose, NaCl, citric acid, quinine).

-

Ensure panelists can reliably identify and rate the intensity of different tastes.

-

-

Experimental Session:

-

Panelists rinse with water to establish a baseline.

-

Pre-Treatment Tasting: Panelists take a sample of the sweetener solution (e.g., 10 mL of 5% sucrose), hold it in their mouth for 10 seconds, expectorate, and rate the perceived sweetness intensity.

-

Panelists cleanse their palate with water and unsalted crackers until no residual taste remains.

-

Treatment: Panelists take the this compound solution (or water control), swish it in their mouth for a set time (e.g., 90 seconds), and expectorate.

-

Post-Treatment Tasting: Immediately after treatment, panelists are given the same sweetener solution again and rate its perceived sweetness.

-

This process is repeated for each concentration of this compound, with adequate breaks between sessions to allow for full recovery of taste perception. The order of presentation should be randomized and counterbalanced across participants.

-

-

Data Analysis:

-

For each participant and each this compound concentration, calculate the percent reduction in perceived sweetness [(Pre-treatment score - Post-treatment score) / Pre-treatment score] * 100.

-

Average the results across all participants.

-

Plot the mean percent suppression against this compound concentration to generate a dose-response curve.

-

Caption: Logical relationship of this compound's action from molecular target to perceptual effect.

Conclusion and Future Directions

This compound is a highly selective inhibitor of sweet taste, acting primarily through the T1R2/T1R3 taste receptor. While its general mechanism is understood, there remain significant gaps in the quantitative characterization of its interaction with the receptor. Future research should focus on:

-

Determining Binding Affinity: Conducting radioligand binding assays or surface plasmon resonance (SPR) studies with purified T1R2/T1R3 receptors to determine the Kᵢ or Kᴅ of this compound.

-

Elucidating the Binding Site: Using site-directed mutagenesis of the T1R2 and T1R3 subunits combined with functional assays to pinpoint the specific amino acid residues involved in this compound binding.

-

Comprehensive Dose-Response Studies: Performing detailed dose-response analyses in cellular assays, electrophysiological recordings, and human psychophysical studies to create a complete pharmacological profile.

-

Investigating TGR5 Interaction: Further exploring the functional relevance of this compound's interaction with the TGR5 receptor and whether this pathway plays any role in its taste-modifying properties.

A more complete understanding of this compound's molecular pharmacology will not only advance our knowledge of sweet taste transduction but also aid in the rational design of novel taste modifiers for use in food and medicine.

Ethnobotanical Significance and Traditional Applications

An In-depth Technical Guide on the Ethnobotanical Uses of Ziziphus jujuba Leaves

Executive Summary: Ziziphus jujuba Mill., commonly known as jujube, has been a cornerstone of traditional medicine for centuries, with its leaves being particularly valued for a wide range of therapeutic properties. This technical guide provides a comprehensive overview of the ethnobotanical applications of Z. jujuba leaves, substantiated by modern pharmacological research. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the plant's phytochemical composition, key biological activities, and the experimental methodologies used to validate its traditional uses. The guide summarizes quantitative data in structured tables for comparative analysis and visualizes complex biological pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the scientific evidence supporting its ethnobotanical heritage.

The leaves of Ziziphus jujuba have been traditionally employed across various cultures, particularly in Asian and African folk medicine, to treat a multitude of ailments.[1][2] Ethnomedical practices have utilized the leaves for their anti-inflammatory, sedative, antimicrobial, and antipyretic properties.[1][2] Traditional applications include using leaf preparations for wound dressing, treating urinary infections, improving sleep, and managing conditions like fever and obesity.[2] In Omani traditional medicine, they are used for joint pain and acne, while in Iranian folk medicine, leaf powders are applied to wounds.[3] These long-standing uses have prompted scientific investigation into the phytochemicals responsible for these therapeutic effects.

Phytochemical Composition of Z. jujuba Leaves

Scientific analyses have revealed that Z. jujuba leaves are a rich reservoir of bioactive compounds. The primary classes of phytochemicals include flavonoids, phenolic acids, saponins, alkaloids, and fatty acids.[1][4] These compounds are believed to be the primary contributors to the leaves' pharmacological properties.[5]

Quantitative Analysis of Bioactive Compounds

Quantitative studies have been conducted to determine the concentration of key phytochemicals in Z. jujuba leaves. The content of these compounds can vary based on the cultivar, geographical location, and harvest time.[5][6]

Table 1: Quantitative Phytochemical Composition of Ziziphus jujuba Leaves

| Phytochemical Class | Compound | Concentration Range | Reference |

| Total Phenolics | Gallic Acid Equivalents (GAE) | 3.97 - 6.04 mg GAE/g | [5] |

| Total Flavonoids | Rutin Equivalents | 18.52 - 39.51 mg/g (total of 9 flavonoids) | [6] |

| Rutin | 1.91 mg/g | [5] | |

| Apigenin | 6.1 mg/g | [5] | |

| (+)-Catechin | Main composition in 20 varieties | [7][8] | |

| Quercetin | Present in leaves | [7][8] | |

| Fatty Acids | Linolenic Acid | ~42.04% of total fatty acids | [5] |

| Palmitic Acid | ~23.04% of total fatty acids | [5] | |

| Sterols | β-Sitosterol | ~40.36 mg/100g oil | [5] |

| Stigmasterol | ~24.18 mg/100g oil | [5] | |

| Triterpene Alcohols | Cycloartenol | ~68.55 mg/100g oil | [5] |

Pharmacological Activities and Mechanisms

Modern research has substantiated many of the traditional claims associated with Z. jujuba leaves, demonstrating a range of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anti-adipogenic effects.

Antimicrobial Activity

Extracts from Z. jujuba leaves have shown significant inhibitory activity against various pathogenic microbes. This supports their traditional use in treating infections.[9] Both aqueous and ethanolic extracts have demonstrated efficacy, with the ethanolic extracts often showing stronger activity.[9]

Table 2: Antimicrobial Activity of Ziziphus jujuba Leaf Extracts

| Microorganism | Extract Type | Concentration | Zone of Inhibition (mm) | MIC | Reference |

| Staphylococcus aureus | Ethanol | 50-100 mg/mL | 13.00 - 15.00 | 100 mg/mL | [9] |

| Staphylococcus aureus | Aqueous | 50-100 mg/mL | 9.00 - 11.00 | 100 mg/mL | [9] |

| Escherichia coli | Ethanol | 50-100 mg/mL | 7.00 - 10.00 | >100 mg/mL | [9] |

| Escherichia coli | Aqueous | 50-100 mg/mL | 6.00 - 8.00 | >100 mg/mL | [9] |

| Various Pathogens | Not Specified | 5 - 40 µg/mL | Not Applicable | 5 - 40 µg/mL | [10] |

Anti-inflammatory and Antioxidant Activity

The leaves possess significant anti-inflammatory and antioxidant properties, which are primarily attributed to their high content of phenolic compounds and flavonoids.[1][2] These compounds are effective scavengers of free radicals.[1] Anti-inflammatory effects have been demonstrated in vivo using carrageenan-induced rat paw edema models at doses of 200, 400, and 600 mg/kg body weight.[2][11] Antioxidant potential is commonly evaluated through in vitro models such as DPPH and FRAP assays.[1][12]

Anti-adipogenic Activity and Signaling Pathways

Recent studies have highlighted the potential of Z. jujuba leaf extract in managing obesity. The extract and its isolated compounds, such as betulinic acid and apigenin, have been shown to inhibit adipogenesis (the formation of fat cells).[13] This anti-adipogenic effect is mediated, in part, through the modulation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[13][14] The extract downregulates key adipogenic transcription factors like PPARγ and C/EBPα, leading to reduced lipid accumulation.[13]

Caption: PI3K/AKT signaling in adipogenesis and its inhibition by Z. jujuba leaf extract.

Key Experimental Methodologies

To ensure the reproducibility and validation of research findings, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the study of Z. jujuba leaves.

Caption: General experimental workflow from plant collection to bioactivity analysis.

Protocol for Plant Material Extraction

-

Collection and Preparation : Fresh, healthy leaves of Z. jujuba are collected and authenticated. They are washed with distilled water to remove debris and air-dried in the shade for 7-14 days until brittle.

-

Grinding : The dried leaves are pulverized into a fine powder using a mechanical grinder.

-

Extraction : A known quantity of the leaf powder (e.g., 100 g) is subjected to maceration or Soxhlet extraction with a suitable solvent (e.g., 80% methanol (B129727) or ethanol) in a 1:10 w/v ratio. The extraction is carried out for 24-72 hours at room temperature with periodic agitation.

-

Filtration and Concentration : The resulting mixture is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield the crude extract.

-

Storage : The dried extract is stored in an airtight container at 4°C for future use.

Protocol for DPPH Radical Scavenging Assay[13]

-

Reagent Preparation : A 0.004% (w/v) solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Sample Preparation : The crude leaf extract is dissolved in methanol to prepare a stock solution (e.g., 1 mg/mL), from which serial dilutions are made to obtain various concentrations (e.g., 0.1 to 0.6 mg/mL).

-

Assay Procedure : To 4.0 mL of the DPPH solution, 1.0 mL of the extract solution (at different concentrations) is added. The mixture is shaken vigorously and incubated in the dark at room temperature for 30 minutes.

-

Measurement : The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer. A control is prepared using 1.0 mL of methanol instead of the extract. Ascorbic acid is used as a positive standard.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined.

Protocol for Agar (B569324) Well Diffusion Assay[10]

-

Media Preparation : Muller-Hinton Agar (MHA) is prepared, sterilized by autoclaving, and poured into sterile Petri plates.

-

Inoculum Preparation : Standardized microbial inoculums (e.g., S. aureus, E. coli) are prepared to a turbidity equivalent to the 0.5 McFarland standard. The surface of the MHA plates is uniformly swabbed with the inoculum.

-

Well Preparation : Sterile wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer.

-

Sample Loading : A fixed volume (e.g., 100 µL) of the leaf extract at different concentrations (e.g., 12.5, 25, 50, 100 mg/mL) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

-

Incubation : The plates are incubated at 37°C for 24 hours.

-

Measurement : The diameter of the zone of inhibition (in mm) around each well is measured to determine the antimicrobial activity.

Conclusion and Future Directions

The ethnobotanical uses of Ziziphus jujuba leaves are strongly supported by a growing body of scientific evidence. The presence of a diverse array of bioactive compounds, particularly flavonoids and phenolics, correlates directly with its demonstrated antimicrobial, anti-inflammatory, antioxidant, and anti-adipogenic activities. The quantitative data and mechanistic insights provided in this guide underscore the potential of Z. jujuba leaves as a source for novel phytopharmaceuticals.

Future research should focus on the isolation and structural elucidation of novel bioactive compounds, conducting comprehensive in vivo toxicity studies to establish safety profiles, and performing human clinical trials to validate the therapeutic efficacy for specific conditions like metabolic syndrome and inflammatory disorders. Such efforts will be critical in translating the rich ethnobotanical knowledge of Z. jujuba leaves into evidence-based clinical applications.

References

- 1. ijfmr.com [ijfmr.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. A phytopharmacological review on the Omani medicinal plant: <i>Ziziphus jujube</i> - Journal of King Saud University - Science [jksus.org]

- 4. phcogrev.com [phcogrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical analysis of Ziziphus jujuba leaves in six cultivars at the whole life stage by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]

- 7. Composition and content of phenolic acids and flavonoids among the different varieties, development stages, and tissues of Chinese Jujube (Ziziphus jujuba Mill.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Composition and content of phenolic acids and flavonoids among the different varieties, development stages, and tissues of Chinese Jujube (Ziziphus jujuba Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mahendrapublications.com [mahendrapublications.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Physicochemical Properties of Ziziphin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin is a complex triterpene glycoside primarily isolated from the leaves of Ziziphus jujuba (Jujube). It is renowned for its potent taste-modifying properties, specifically its ability to selectively suppress the perception of sweetness. This unique characteristic has garnered significant interest in its potential applications in food science and as a pharmacological tool to study taste modulation. More recently, research has begun to uncover its broader biological activities, including its influence on cellular signaling pathways related to metabolism. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, details relevant experimental protocols, and visualizes its known mechanisms of action.

Core Physicochemical Properties

While extensive research has been conducted on the biological activities of this compound, detailed experimental data on some of its basic physicochemical properties remain limited in publicly available literature. The following tables summarize the known quantitative data and highlight areas where information is currently unavailable.

| Property | Value | Source/Method |

| Molecular Formula | C₅₁H₈₀O₁₈ | Mass Spectrometry |

| Molecular Weight | 981.17 g/mol | Mass Spectrometry[1] |

| CAS Number | 73667-51-3 | Chemical Abstract Service |

| Appearance | Not explicitly stated in reviewed literature | - |

| Melting Point | Experimental data not available in reviewed literature. | - |

| Solubility | Soluble in ethanol (B145695) and methanol. Specific quantitative data (e.g., mg/mL) in various solvents is not available in the reviewed literature. | General observations from extraction protocols. |

| pKa | Experimental data not available in reviewed literature. | - |

Computed Properties (Source: PubChem)

| Property | Value |

| XLogP3-AA | 3.7 |

| Hydrogen Bond Donor Count | 7 |

| Hydrogen Bond Acceptor Count | 18 |

| Rotatable Bond Count | 9 |

| Exact Mass | 980.53446570 |

| Monoisotopic Mass | 980.53446570 |

| Topological Polar Surface Area | 248 Ų |

| Heavy Atom Count | 69 |

Experimental Protocols

Isolation and Purification of Saponins (B1172615) from Ziziphus jujuba Leaves (General Protocol)

This protocol is a representative method for the extraction and purification of saponins, including this compound, from the leaves of Ziziphus jujuba.

-

Preparation of Plant Material : Fresh leaves of Ziziphus jujuba are collected, washed, and dried in a shaded and well-ventilated area. The dried leaves are then ground into a fine powder.

-

Extraction : The powdered leaves are subjected to extraction with 70% ethanol using a Soxhlet apparatus or through maceration with agitation for a specified period (e.g., 24-48 hours). The process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration : The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Solvent-Solvent Partitioning : The resulting aqueous concentrate is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

Chromatographic Purification : The n-butanol fraction is further purified using column chromatography. A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, or macroporous resins. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol-water mixtures.

-

Fraction Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification : The fractions containing the compound of interest are pooled, concentrated, and may be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

General Protocol for Melting Point Determination

The melting point of a purified solid compound like this compound can be determined using a capillary melting point apparatus.

-

Sample Preparation : A small amount of the dried, purified this compound is packed into a capillary tube.

-

Measurement : The capillary tube is placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded as the melting point range. For a pure compound, this range is typically narrow.

General Protocol for Stability Studies

To assess the stability of this compound, the purified compound would be subjected to various stress conditions according to ICH guidelines.

-

Sample Preparation : Purified this compound is stored as a solid or in solution under different conditions.

-

Storage Conditions : Samples are exposed to various temperatures (e.g., 4°C, 25°C, 40°C) and relative humidity levels. Photostability is assessed by exposing the sample to a controlled light source.

-

Analysis : At specified time intervals, the samples are analyzed using a stability-indicating HPLC method to determine the degradation of this compound and the formation of any degradation products.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate at least two distinct signaling pathways, highlighting its potential for broader pharmacological applications beyond taste modification.

Inhibition of Adipogenesis via the PI3K/AKT Signaling Pathway

Research on Ziziphus jujuba leaf extract, which contains this compound as a key constituent, has demonstrated its ability to inhibit the differentiation of preadipocytes into mature fat cells (adipogenesis). This effect is mediated through the downregulation of the PI3K/AKT signaling pathway.

This pathway is initiated by the binding of insulin to its receptor, which activates PI3K and subsequently AKT. Activated AKT promotes the expression of key adipogenic transcription factors, PPARγ and C/EBPα, which are essential for the differentiation of preadipocytes into mature adipocytes. This compound-containing extracts have been shown to inhibit the PI3K/AKT pathway, leading to a reduction in the expression of PPARγ and C/EBPα, and consequently, a suppression of adipogenesis.[2][3]

Modulation of Taste Perception via Calcium Signaling

This compound's primary recognized function is the suppression of sweet taste. Recent studies suggest a more complex role in taste modulation, including an interaction with fat taste perception. This is mediated through intracellular calcium signaling in taste bud cells.[4][5]

This compound appears to exert its action, at least in part, through the Takeda-G-protein-receptor-5 (TGR5), a bile acid receptor.[4][5] Activation of this receptor, along with other potential mechanisms, leads to the release of calcium from intracellular stores, such as the endoplasmic reticulum. This depletion of intracellular calcium stores then triggers the opening of store-operated calcium (SOC) channels on the cell membrane, leading to an influx of extracellular calcium and a further increase in the intracellular calcium concentration ([Ca²⁺]i). This elevation in [Ca²⁺]i in taste bud cells is a key event in the signaling cascade that ultimately modulates the perception of taste.[4][5]

Conclusion

This compound is a fascinating natural product with significant potential in both research and commercial applications. While its taste-modifying properties are well-documented, a comprehensive understanding of its basic physicochemical characteristics is still emerging. The available data on its molecular weight and formula provide a solid foundation, but further experimental determination of properties such as melting point, solubility, and pKa is crucial for its development as a pharmacological agent or food additive. The elucidation of its roles in complex signaling pathways like PI3K/AKT and taste-related calcium signaling opens new avenues for research into its potential health benefits, particularly in the areas of metabolic regulation and obesity. Future studies should focus on filling the gaps in its physicochemical profile and further exploring its mechanisms of action at the molecular level.

References

- 1. researchgate.net [researchgate.net]

- 2. Ziziphus jujuba Mill. leaf extract restrains adipogenesis by targeting PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Zizyphin modulates calcium signalling in human taste bud cells and fat taste perception in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Sweet Suppressor: An In-depth Technical Guide to the Initial Studies on Ziziphin's Gustatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziziphin, a natural compound extracted from the leaves of Ziziphus jujuba, has long been recognized for its selective ability to suppress the perception of sweetness. This technical guide delves into the foundational research that first characterized this intriguing phenomenon. By compiling and structuring the key quantitative data, experimental methodologies, and proposed signaling pathways from these initial studies, this document aims to provide a comprehensive resource for researchers and professionals in the fields of sensory science, pharmacology, and drug development. Understanding the fundamental mechanisms of this compound's action can inform the development of novel taste modifiers and potential therapeutic agents for metabolic disorders.

Quantitative Data on Sweetness Suppression

The early investigations into this compound's effects on taste perception provided critical quantitative data on its efficacy. The following tables summarize the key findings from a seminal study by Smith and Halpern (1983), which systematically evaluated the sweetness-suppressing properties of ziziphins using a category estimation method in human subjects.[1]

Table 1: Effect of this compound Concentration and Treatment Duration on Sweetness Suppression [1]

| This compound Concentration (% W/V) | Treatment Duration (seconds) | Perceived Sweetness Reduction | Duration of Suppression (seconds) |

| 3.5 | 10 | Weak | Not specified |

| 0.88 | 90 | Strong | ~70 |

Table 2: Specificity of this compound's Suppressive Effect on Different Tastes [1]

| Taste Modality | Effect of this compound Treatment |

| Sweetness | Reduced |

| Sourness | No significant difference |

| Bitterness | No significant difference |

| Saltiness | No significant difference |

Experimental Protocols

A thorough understanding of the experimental designs employed in the initial studies is crucial for interpreting the data and for designing future research. This section provides detailed methodologies for the key experiments cited.

Sensory Evaluation: Category Estimation Method

This method was utilized to quantify the perceived intensity of different taste qualities before, during, and after treatment with this compound solutions.

Objective: To measure the perceived intensity of sweetness, sourness, bitterness, and saltiness of a test beverage (American apple cider or apple juice).

Materials:

-

This compound solutions (0.88% and 3.5% W/V)

-

Control solutions (quinine sulfate, apple juice)

-

Test beverage (American apple cider or apple juice)

-

Category scale (e.g., a 9-point scale where 1 = not at all intense and 9 = extremely intense)

-

Water for rinsing

Procedure:

-

Baseline Measurement: Participants rinse their mouths with water. They are then presented with the test beverage and asked to rate the intensity of its sweetness, sourness, bitterness, and saltiness on the category scale. This is repeated for several trials to establish a stable baseline.

-

Treatment: Participants hold and swish the this compound solution (or a control solution) in their mouths for a specified duration (10 or 90 seconds).

-

Post-Treatment Measurement: Immediately after expectorating the treatment solution (and without rinsing, unless specified as part of the protocol), participants are again presented with the test beverage and asked to rate the intensity of all four taste qualities.

-

Recovery: Ratings are taken at regular intervals post-treatment (e.g., every 30 seconds) with a water rinse between each rating to determine the duration of the suppressive effect.

Cellular Assay: Intracellular Calcium Imaging in Human Taste Bud Cells (hTBCs)

This in vitro assay was employed to investigate the cellular mechanisms underlying this compound's effects on taste cells.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in hTBCs in response to this compound stimulation.

Materials:

-

Cultured human taste bud cells (hTBCs)

-

This compound solution (e.g., 100 µg/mL)

-

Fura-2/AM (calcium-sensitive fluorescent dye)

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

-

Agonists and antagonists for relevant receptors (e.g., TGR5 agonist)

Procedure:

-

Cell Preparation: hTBCs are cultured on glass coverslips.

-

Dye Loading: The cells are loaded with the calcium indicator Fura-2/AM by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes) at room temperature or 37°C. Fura-2/AM is cell-permeant and is cleaved by intracellular esterases to its active, calcium-sensitive form, Fura-2.

-

Washing: After loading, the cells are washed with fresh buffer to remove extracellular dye.

-

Imaging: The coverslip with the loaded cells is mounted on the stage of the fluorescence microscope. The cells are continuously perfused with the buffer.

-

Stimulation: A baseline fluorescence is recorded. The this compound solution is then added to the perfusion buffer, and the changes in fluorescence intensity at the two excitation wavelengths (340 nm and 380 nm) are recorded over time.

-

Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated. An increase in this ratio indicates an increase in intracellular calcium concentration.

Animal Behavioral Assay: Two-Bottle Preference Test

This in vivo test was used to assess the taste preference of mice for solutions containing this compound.

Objective: To determine if mice show a preference or aversion to a solution containing this compound compared to a control solution (water).

Materials:

-

Laboratory mice (e.g., C57BL/6J)

-

Two identical drinking bottles per cage

-

This compound solution at a specific concentration

-

Control solution (water)

Procedure:

-

Acclimation: Mice are individually housed and acclimated to the two-bottle setup with both bottles containing water.

-

Testing: One bottle is filled with the this compound solution, and the other is filled with water. The positions of the bottles are switched daily to control for side preferences.

-

Measurement: The volume of liquid consumed from each bottle is measured daily for a set period (e.g., 48 hours).

-

Calculation of Preference Ratio: The preference ratio is calculated as: (Volume of this compound solution consumed) / (Total volume of liquid consumed). A preference ratio significantly above 0.5 indicates a preference for the this compound solution, while a ratio significantly below 0.5 indicates an aversion.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms of action and the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for the sensory evaluation of this compound's effects.

Caption: Proposed mechanism of this compound-induced calcium signaling in taste cells.

Discussion and Future Directions

The initial studies on this compound laid a crucial foundation for our understanding of its sweetness-suppressing properties. The quantitative data clearly demonstrate a potent and selective inhibition of sweet taste. The experimental protocols, particularly the use of sensory evaluation in humans and calcium imaging in taste bud cells, have been instrumental in characterizing this effect.

The proposed signaling pathway, involving the TGR5 receptor and subsequent increases in intracellular calcium, provides a compelling, though not yet fully elucidated, mechanism of action.[2] It is noteworthy that this pathway appears to be distinct from the canonical sweet taste transduction pathway involving the T1R2/T1R3 receptors. This suggests that this compound may not act as a direct competitive antagonist at the sweet taste receptor but rather modulates taste cell signaling through an alternative mechanism. The observation that this compound also modulates fat taste perception further supports its role as a broader taste modifier.[2]

Future research should focus on several key areas. Elucidating the precise molecular interactions between this compound and the TGR5 receptor is a critical next step. Furthermore, a more detailed investigation into the downstream signaling events following TGR5 activation in taste bud cells is needed to fully understand how this leads to the specific suppression of sweet taste. The potential interplay between the this compound-TGR5 pathway and the canonical sweet taste pathway also warrants further exploration. Finally, continued in vivo studies are necessary to translate these cellular and sensory findings into a comprehensive understanding of how this compound influences feeding behavior and metabolism, which could have significant implications for the development of novel strategies to manage sugar intake and related health issues.

References

An In-depth Technical Guide on the Sensory Effects of Ziziphin Consumption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziziphin, a triterpene glycoside extracted from the leaves of Ziziphus jujuba, is a potent natural taste modifier known for its selective suppression of sweet taste. This technical guide provides a comprehensive overview of the sensory effects of this compound consumption, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and quantitative data on its inhibitory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the study and application of taste modifiers. We will explore the interaction of this compound with the sweet taste receptor T1R2/T1R3, the subsequent intracellular signaling cascades, and its potential modulation of other sensory pathways.

Introduction

The sensation of taste is a critical factor in food selection and nutrient intake. Sweet taste, in particular, is innately preferred by humans, signaling the presence of energy-rich carbohydrates. The ability to modulate sweet taste perception has significant implications for public health, particularly in the context of sugar overconsumption and related metabolic disorders. This compound has emerged as a valuable tool in the study of sweet taste perception due to its specific and potent inhibitory effects. This guide will delve into the sensory world of this compound, from its impact on human psychophysics to the molecular intricacies of its action.

Sensory Effects of this compound

Primary Effect: Sweetness Suppression

The most prominent sensory effect of this compound is the selective and temporary suppression of sweet taste.[1][2] Studies have shown that rinsing the mouth with a this compound solution leads to a significant reduction in the perceived sweetness of various sweet substances, including both natural sugars and artificial sweeteners.[3] This effect is specific to sweetness, with no significant impact on the perception of other basic tastes such as sourness, saltiness, or bitterness.[1]

Quantitative Analysis of Sweetness Suppression

Human psychophysical studies have quantified the sweetness-suppressing effects of this compound. The degree and duration of inhibition are dependent on the concentration of this compound and the duration of exposure.

| This compound Concentration (% w/v) | Treatment Time (seconds) | Duration of Suppression (seconds) | Observed Effect on Sweetness | Reference |

| 3.5% | 10 | approx. 70 | Weak reduction | [1] |

| 0.88% | 90 | approx. 70 | Strong reduction | [1] |

| 0.05% | 180 | Not specified | Initial reduction as great as 3.5% crude extract | [4] |

Table 1: Summary of Quantitative Data on this compound's Sweetness Suppression.

Molecular Mechanisms of Action

Interaction with the Sweet Taste Receptor (T1R2/T1R3)

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[4][5] It is widely accepted that this compound exerts its sweetness-suppressing effect by interacting with this T1R2/T1R3 receptor. While the exact binding site of this compound on the receptor has not been definitively identified, it is hypothesized to act as an antagonist or a negative allosteric modulator, thereby preventing the binding of sweet molecules or inhibiting the conformational change required for receptor activation. The interaction is thought to be reversible, explaining the temporary nature of the sweetness suppression.[1]

Signaling Pathways

The canonical signaling pathway for sweet taste transduction following the activation of the T1R2/T1R3 receptor involves a cascade of intracellular events. While the precise mechanism of this compound's inhibitory action on this pathway is still under investigation, it is believed to interfere at the initial receptor level.

Modulation of Other Sensory Pathways

Recent research suggests that this compound's sensory effects may extend beyond sweet taste suppression. Studies have shown that this compound can induce an increase in intracellular calcium ([Ca²⁺]i) in human taste bud cells.[6] This effect appears to be at least partially mediated by the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor also found in taste cells.[6][7] Interestingly, this this compound-induced calcium signaling has been linked to the modulation of fat taste perception.[6] The exact interplay between the sweet taste suppression and the modulation of other taste modalities via these alternative pathways is an active area of research. The PI3K/AKT signaling pathway has also been implicated in the biological activities of Ziziphus jujuba extracts, although its direct role in the sensory effects of this compound on taste perception remains to be fully elucidated.

Experimental Protocols

Human Psychophysical Evaluation: Category Estimation Method

This method is used to quantify the perceived intensity of taste sensations.

-

Participants: A panel of trained subjects with normal taste function.

-

Stimuli: Solutions of sweeteners (e.g., sucrose, aspartame) at various concentrations, a this compound solution, and control solutions (e.g., water, quinine).

-

Procedure:

-

Baseline Measurement: Participants rinse with water and then taste and rate the intensity of the sweet stimulus on a category scale (e.g., a 9-point scale from "not sweet" to "extremely sweet").

-

Treatment: Participants rinse their mouth with the this compound solution for a specified duration (e.g., 90 seconds).[1]

-

Post-treatment Measurement: Immediately after expectorating the this compound solution, participants taste and rate the intensity of the same sweet stimulus again.

-

Recovery: Ratings of the sweet stimulus are taken at timed intervals after the this compound treatment to measure the duration of the suppressive effect.

-

Control: The procedure is repeated on separate sessions with control solutions to ensure the observed effect is due to this compound and not other factors like adaptation or cross-adaptation.[1]

-